molecular formula C16H19FN2O5 B14773518 3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid

3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid

Cat. No.: B14773518
M. Wt: 338.33 g/mol
InChI Key: YBGKVNCKNQWBKD-UHFFFAOYSA-N
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Description

3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid is a complex organic compound with a unique structure that includes a fluorine atom, a benzoic acid moiety, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid typically involves multiple steps, including the introduction of the fluorine atom, the formation of the benzoic acid moiety, and the attachment of the pyrrolidinyl group. Common reagents used in these reactions include fluorinating agents, carboxylating agents, and amine-protecting groups. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C16H19FN2O5

Molecular Weight

338.33 g/mol

IUPAC Name

3-fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C16H19FN2O5/c1-16(2,3)24-15(23)18-11-6-7-19(13(11)20)12-5-4-9(14(21)22)8-10(12)17/h4-5,8,11H,6-7H2,1-3H3,(H,18,23)(H,21,22)

InChI Key

YBGKVNCKNQWBKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1=O)C2=C(C=C(C=C2)C(=O)O)F

Origin of Product

United States

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